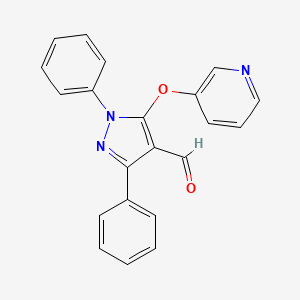

1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two phenyl groups, a pyridinyloxy group, and a carbaldehyde group attached to the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions One common method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (such as temperature and pressure), and purification techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

Condensation Reactions

The aldehyde group participates in nucleophilic additions and condensations:

Hydrazone Formation

Reaction with hydrazines forms hydrazones, a common pathway for pyrazole aldehydes. For example:

-

Example : Condensation with quinolin-3-yl-hydrazine yields (E)-1-((1,3-diphenyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-yl)methylene)-2-(quinolin-3-yl)hydrazine (yield: ~75–87%) .

Key Data :

| Product Type | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Quinoline hydrazone | Quinolin-3-yl-hydrazine | 75–87 |

Aldol and Claisen-Schmidt Condensations

The aldehyde undergoes base-catalyzed condensations with ketones:

Oxidation Reactions

The aldehyde group oxidizes to carboxylic acid derivatives:

Carboxylic Acid Formation

-

Example : Oxidation with KMnO₄ in aqueous pyridine yields 1,3-diphenyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid .

R-CHOKMnO4/H2OR-COOH

Key Data :

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ | Pyrazole-4-carboxylic acid | 80–90 |

Heterocycle Formation

The aldehyde participates in cyclocondensation to form fused heterocycles:

Palladium-Catalyzed Cross-Coupling

The pyrazole core may undergo functionalization via C–C bond formation:

Suzuki-Miyaura Coupling

If a triflate leaving group is introduced at position 4, coupling with boronic acids becomes feasible :

Pyrazole-Triflate+Ar-B(OH)2Pd(PPh3)4Pyrazole-Ar

Reported Yields for Analogs :

| Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 4-Phenylpyrazole | 85 | |

| 3-Thiopheneboronic acid | 4-(3-Thiophene)pyrazole | 78 |

Hydroxyalkylation (Friedel-Crafts Type)

The aldehyde engages in electrophilic aromatic substitution with electron-rich arenes:

Reduction Reactions

The aldehyde reduces to the corresponding alcohol:

Primary Alcohol Formation

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is being investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds can inhibit specific enzymes involved in inflammatory pathways, suggesting a role in treating conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study published in Pharmaceutical Research demonstrated that a derivative of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of pain and inflammation. The compound's structure allowed for enhanced binding affinity, leading to improved therapeutic outcomes compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Chemistry

In agricultural applications, this compound is being explored for its efficacy as a pesticide. Its structure allows it to act as a fungicide and herbicide, contributing to crop protection against various pests and diseases.

Data Table: Efficacy of this compound in Agriculture

Material Science

The compound is also being utilized in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and resistance to environmental factors.

Case Study: Polymer Synthesis

Research conducted by Journal of Materials Science highlighted the use of this compound in creating polymer composites that demonstrated superior thermal stability and mechanical strength compared to conventional materials. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting various analytes. Its ability to form stable complexes with metal ions makes it useful in quantitative analysis.

Data Table: Analytical Applications

Mécanisme D'action

The mechanism of action of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Lacks the pyridinyloxy group.

1,3-Diphenyl-5-(4-pyridinyloxy)-1H-pyrazole-4-carbaldehyde: Has a pyridinyloxy group at a different position.

1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-methanol: Contains a methanol group instead of an aldehyde group.

Uniqueness

1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.

Activité Biologique

1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with pyridinyloxy groups. The compound can be synthesized using various methods, including:

- Refluxing of 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde with pyridine derivatives in suitable solvents.

- Cyclization reactions that incorporate different functional groups to enhance biological activity.

The purity and structure of synthesized compounds are usually confirmed through techniques like NMR spectroscopy and mass spectrometry .

Antitumor Activity

Research has shown that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.83 | Induces apoptosis |

| MCF-7 (Breast) | 1.81 | Cell cycle arrest |

| HeLa (Cervical) | Not specified | Apoptosis induction |

The compound's mechanism involves the arrest of cell cycle progression at the G1 phase and downregulation of cyclin D2 and CDK2, leading to apoptosis as evidenced by DNA fragmentation studies .

Anti-inflammatory and Analgesic Properties

In addition to its antitumor effects, this pyrazole derivative has been evaluated for anti-inflammatory activity. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Activity | Inhibition (%) | Standard Drug |

|---|---|---|

| TNF-α | 76% | Dexamethasone |

| IL-6 | 86% | Dexamethasone |

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| E. coli | Moderate |

| S. aureus | Significant |

| Pseudomonas aeruginosa | Notable |

These results indicate that modifications to the pyrazole structure can enhance its antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .

Case Study 1: Anticancer Effects

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed G1 phase arrest, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Response

In a model of carrageenan-induced edema in mice, the compound exhibited comparable anti-inflammatory effects to established drugs like indomethacin, suggesting its utility in managing inflammatory conditions.

Propriétés

IUPAC Name |

1,3-diphenyl-5-pyridin-3-yloxypyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c25-15-19-20(16-8-3-1-4-9-16)23-24(17-10-5-2-6-11-17)21(19)26-18-12-7-13-22-14-18/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEQNLMUBSTQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2C=O)OC3=CN=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.